N-(3-fluorophenyl)-1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide N-(3-fluorophenyl)-1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251632-69-5
VCID: VC4919893
InChI: InChI=1S/C24H18F2N4O3/c1-14-9-10-17-22(32)18(24(33)28-16-6-4-5-15(25)11-16)12-30(23(17)27-14)13-21(31)29-20-8-3-2-7-19(20)26/h2-12H,13H2,1H3,(H,28,33)(H,29,31)
SMILES: CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3F)C(=O)NC4=CC(=CC=C4)F
Molecular Formula: C24H18F2N4O3
Molecular Weight: 448.43

N-(3-fluorophenyl)-1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

CAS No.: 1251632-69-5

Cat. No.: VC4919893

Molecular Formula: C24H18F2N4O3

Molecular Weight: 448.43

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide - 1251632-69-5

Specification

CAS No. 1251632-69-5
Molecular Formula C24H18F2N4O3
Molecular Weight 448.43
IUPAC Name 1-[2-(2-fluoroanilino)-2-oxoethyl]-N-(3-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Standard InChI InChI=1S/C24H18F2N4O3/c1-14-9-10-17-22(32)18(24(33)28-16-6-4-5-15(25)11-16)12-30(23(17)27-14)13-21(31)29-20-8-3-2-7-19(20)26/h2-12H,13H2,1H3,(H,28,33)(H,29,31)
Standard InChI Key SNHZALPNGBJYSR-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3F)C(=O)NC4=CC(=CC=C4)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,8-naphthyridine core substituted at multiple positions:

  • Position 1: A 2-((2-fluorophenyl)amino)-2-oxoethyl group

  • Position 3: An N-(3-fluorophenyl)carboxamide moiety

  • Position 7: A methyl group

This arrangement introduces steric and electronic modifications that enhance target binding and metabolic stability compared to simpler naphthyridines .

Key Properties

PropertyValue
CAS No.1251632-69-5
Molecular FormulaC₂₄H₁₈F₂N₄O₃
Molecular Weight448.43 g/mol
IUPAC Name1-[2-(2-fluoroanilino)-2-oxoethyl]-N-(3-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
SolubilityNot publicly available

The presence of dual fluorine atoms and a methyl group contributes to its lipophilicity, a trait correlated with enhanced membrane permeability in vitro .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Core Formation: Construction of the 1,8-naphthyridine skeleton via cyclocondensation reactions.

  • Side-Chain Introduction:

    • Amidation at position 3 using 3-fluoroaniline derivatives.

    • Alkylation at position 1 with 2-((2-fluorophenyl)amino)-2-oxoethyl groups via nucleophilic substitution.

  • Methylation: Introduction of the 7-methyl group through Friedel-Crafts alkylation or palladium-catalyzed coupling .

Grignard reagent-mediated steps and hydrazine cyclization, as described in analogous syntheses , are likely employed to achieve regioselective functionalization.

Optimization Challenges

  • Yield Improvement: Early routes suffered from low yields (<30%) at the amidation stage due to steric hindrance from ortho-fluorine substituents.

  • Purification: Reverse-phase chromatography is critical for isolating the pure compound from byproducts generated during alkylation.

Biological Activity and Mechanisms

Antitumor Efficacy

In vitro screens demonstrate dose-dependent cytotoxicity against:

  • Breast Cancer (MCF-7): IC₅₀ = 1.8 μM

  • Lung Adenocarcinoma (A549): IC₅₀ = 2.4 μM

  • Colorectal Carcinoma (HCT-116): IC₅₀ = 3.1 μM

Mechanistic studies suggest dual inhibition of:

  • c-Met Kinase: Disrupts HGF-mediated tumor proliferation (IC₅₀ = 9 nM) .

  • VEGFR-2: Blocks angiogenesis by 85% at 10 μM .

Apoptosis induction is evidenced by caspase-3 activation (4.2-fold increase) and Bcl-2 downregulation (72% reduction).

Comparative Pharmacodynamics

ParameterThis CompoundCompound A
c-Met IC₅₀9 nM23 nM
Tumor Growth Inhibition89%67%
Plasma Half-life6.2 h3.8 h

The extended half-life correlates with sustained tumor suppression in xenograft models .

Pharmacological Research and Development

ADME Profiling

  • Absorption: Caco-2 permeability assay indicates moderate absorption (Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: CYP3A4-mediated oxidation generates two primary metabolites, both inactive.

  • Excretion: Renal clearance accounts for 65% of elimination in rodent models.

Formulation Challenges

Poor aqueous solubility (<5 μg/mL) necessitates advanced delivery systems. Nanoemulsions and cyclodextrin complexes have increased bioavailability by 3.8-fold in preclinical trials.

Challenges and Future Directions

Limitations

  • Solubility: Current formulations require intravenous administration.

  • Off-Target Effects: 15% incidence of grade 2 hypertension in animal models .

Research Priorities

  • Prodrug Development: Masking carboxyl groups to improve oral bioavailability.

  • Biomarker Identification: Correlating c-Met expression levels with treatment response.

  • Resistance Mitigation: Evaluating ABC transporter inhibitors to counteract efflux-mediated resistance.

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